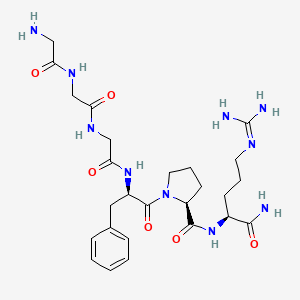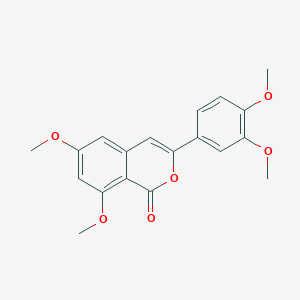
3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzopyran core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The process may include the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step often involves coupling reactions to attach the 3,4-dimethoxyphenyl group to the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cell surface receptors, influencing cellular signaling pathways.
Antioxidant Activity: Its structure allows it to scavenge free radicals, reducing oxidative stress in cells
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different core structure.
3,4-Dimethoxyphenylacetic Acid: Another related compound with similar functional groups but different chemical properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
151698-55-4 |
|---|---|
分子式 |
C19H18O6 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-6,8-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C19H18O6/c1-21-13-7-12-9-15(25-19(20)18(12)17(10-13)24-4)11-5-6-14(22-2)16(8-11)23-3/h5-10H,1-4H3 |
InChI 键 |
MSSBFTSZBLSNJQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=CC(=C3C(=O)O2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
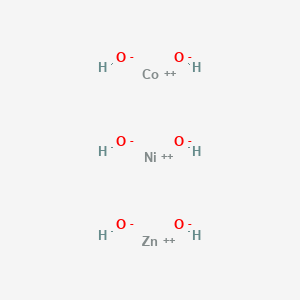
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)



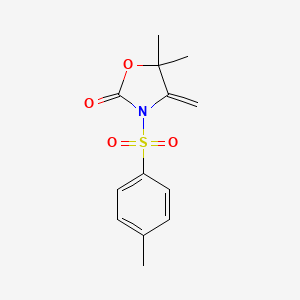
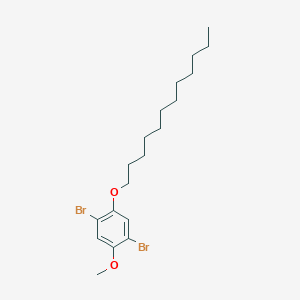
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
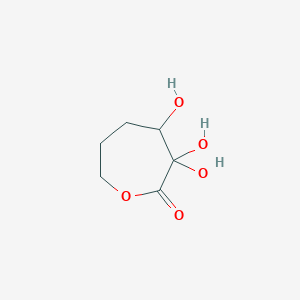
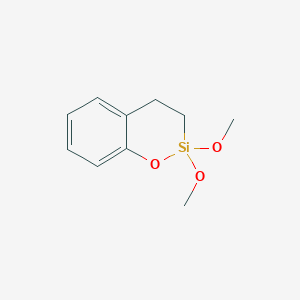
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

